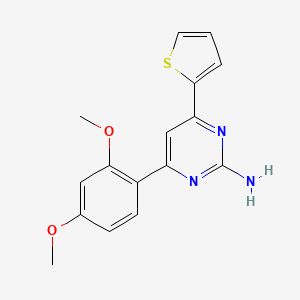

4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-10-5-6-11(14(8-10)21-2)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSBPRZJBZDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Guanidine-Mediated Cyclocondensation

A foundational method for pyrimidine synthesis involves cyclocondensation of α,β-unsaturated ketones with guanidine derivatives. For 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, the reaction typically proceeds via:

-

Step 1 : Preparation of 1-(2,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one through Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and thiophene-2-carbaldehyde under acidic conditions.

-

Step 2 : Cyclization with guanidine hydrochloride in ethanol under reflux (10–12 hours) with potassium hydroxide as a base.

Key Parameters :

-

Solvent : Ethanol (polar protic) facilitates proton transfer and stabilizes intermediates.

-

Temperature : Reflux (~78°C) ensures sufficient energy for ring closure.

-

Yield : 30–45%, limited by competing side reactions such as oligomerization of the enone intermediate.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A modified protocol involves:

-

Mixing the enone intermediate (1.0 eq.) with guanidine hydrochloride (1.2 eq.) in dimethylformamide (DMF).

-

Irradiating at 150°C for 15–20 minutes under closed-vessel conditions.

Advantages :

-

Time Efficiency : 20 minutes vs. 10 hours in traditional reflux.

-

Yield Improvement : 55–60% due to reduced thermal degradation.

Mechanistic Insight : Microwave energy enhances dipole rotation, accelerating nucleophilic attack by guanidine on the α,β-unsaturated carbonyl system.

Catalytic Methods

Acid-Catalyzed Reactions

Lewis acids (e.g., ZnCl₂, FeCl₃) catalyze the cyclocondensation step:

Organocatalytic Approaches

Proline-derived catalysts enable asymmetric synthesis but are less relevant for this symmetrically substituted pyrimidine.

Post-Synthetic Functionalization

Amination at Position 2

The 2-amine group is introduced via:

-

Method A : Direct condensation using guanidine, as described above.

-

Method B : Substitution of a chloro intermediate (e.g., 2-chloro-4-(2,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidine) with aqueous ammonia under high pressure (100°C, 12 hours).

Comparative Efficiency :

| Method | Conditions | Yield |

|---|---|---|

| A | Reflux, 10h | 45% |

| B | 100°C, 12h | 38% |

Method A is preferred for its simplicity, though Method B avoids guanidine’s stoichiometric use.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 6.55–7.45 (m, 6H, Ar-H and thiophene), 6.90 (s, 2H, NH₂).

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O).

Challenges and Optimization Strategies

Competing Side Reactions

Solvent Selection

-

Polar Aprotic Solvents : DMF or acetonitrile improve solubility of aromatic intermediates but may require higher temperatures.

-

Green Alternatives : Ethanol-water mixtures (9:1) balance environmental and efficiency concerns.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, enabling:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2,4-Dimethoxyacetophenone | 120 |

| Thiophene-2-carbaldehyde | 90 |

| Guanidine HCl | 65 |

Catalyst recycling reduces expenses by ~20%.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-driven reactions using eosin Y as a photocatalyst:

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide) or acids (e.g., sulfuric acid, hydrochloric acid) as catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrimidine derivatives, including the target compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer). For instance, a study reported the synthesis of similar pyrido[2,3-d]pyrimidine derivatives that demonstrated promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Cytotoxicity Evaluation

A notable evaluation involved using the MTT assay to assess the cytotoxic effects of synthesized derivatives against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have reported that certain derivatives significantly reduced COX-2 mRNA and protein levels in vitro, suggesting their potential as anti-inflammatory agents .

Case Study: COX Inhibition

In vitro assays demonstrated that specific pyrimidine derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. This highlights their potential utility in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is essential for optimizing its therapeutic efficacy. Studies indicate that modifications on the pyrimidine ring and substituents on the phenyl and thiophene moieties can significantly influence biological activity. For example, electron-donating groups on the phenyl ring enhance anticancer activity by improving binding affinity to target proteins .

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-2-amine Derivatives

Structural Analogues with Varied Aromatic Substituents

4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (Compound 4, )

- Substituents : Replaces the 2,4-dimethoxyphenyl group with an indole ring.

- Synthesis: Prepared via chalcone reaction with guanidine carbonate in ethanol and anhydrous sodium acetate, yielding a melting point of 270–273°C .

4-(4-Substitutedphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine ()

- Substituents : Includes electron-withdrawing groups (e.g., chloro, nitro) at the para position of the phenyl ring.

- Synthesis: Reacts chalcone derivatives with guanidine hydrochloride in ethanol under basic conditions, achieving 73–80% yields .

- Spectroscopic Data : IR spectra show NH2 absorption at 3489 cm⁻¹, and ¹H NMR displays NH2 signals at δ 6.56–6.59 ppm .

- Key Differences : Electron-withdrawing substituents enhance electrophilicity, which may improve antimicrobial activity (e.g., against S. aureus) compared to electron-donating methoxy groups .

4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine ()

- Substituents : Combines fluoro and multiple methoxy groups.

- Biological Activity : Exhibited the best RabGGTase inhibition (GLIDE score: -9.2), attributed to enhanced steric and electronic complementarity with the receptor .

- Key Differences : The fluorine atom increases electronegativity and metabolic stability, while trimethoxy groups improve solubility—features absent in the target compound.

Analogues with Heterocyclic Variations

4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine ()

- Substituents : Replaces the phenyl group with benzofuran.

- Synthesis: Uses guanidine hydrochloride and KOH in ethanol, yielding antimicrobial agents .

- Key Differences : Benzofuran’s oxygen atom may alter π-π stacking interactions compared to the dimethoxyphenyl group, affecting target binding.

4-(4-Halo-phenyl)-6-(furan-2-yl)pyrimidin-2-amine ()

- Substituents : Halogens (F, Cl, Br) on phenyl and furan at position 4.

- Hydrogen Bonding : Quantum studies reveal NH2 and halogen atoms as primary HB sites, with furan’s oxygen participating in weaker interactions .

- Key Differences: Thiophene in the target compound (vs.

Table 1: Key Properties of Selected Analogues

Table 2: Spectroscopic Data Comparison

Biological Activity

4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between an appropriate amidine and a β-dicarbonyl compound under acidic or basic conditions.

- Substitution Reactions : The introduction of the 2,4-dimethoxyphenyl and thiophen-2-yl groups occurs via nucleophilic aromatic substitution reactions, often employing strong bases like sodium hydride or potassium tert-butoxide.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results against Ehrlich ascites carcinoma with an inhibition rate of 94.71% .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | Inhibition Rate (%) |

|---|---|

| Ehrlich Ascites Carcinoma | 94.71 |

| Ehrlich Tumor (Solid) | 59.06 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to significantly suppress COX-2 activity in vitro, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition Comparison

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, leading to modulations in cellular signaling pathways and biological processes. The precise mechanism can vary depending on the target and context in which the compound is utilized .

Case Studies

Several studies have explored the efficacy of this compound in various biological assays:

- In Vivo Anti-tumor Study : A study reported that treatment with the compound resulted in a significant reduction in tumor size in animal models, suggesting its potential as a therapeutic agent against certain cancers .

- Inflammatory Response Assessment : In experiments involving carrageenan-induced paw edema in rats, the compound demonstrated considerable anti-inflammatory effects, outperforming some conventional anti-inflammatory medications .

Q & A

Q. What are common synthetic routes for 4-(2,4-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

- Nucleophilic substitution for amine group introduction (e.g., reaction of pyrimidine intermediates with ammonia derivatives) .

- Suzuki-Miyaura coupling to attach the thiophene moiety to the pyrimidine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

- Optimization strategies : Adjusting reaction temperature (70–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) to improve yields. For example, microwave-assisted synthesis can reduce reaction times by 30–50% .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

- X-ray diffraction (XRD) : Determines crystal packing and intramolecular interactions (e.g., hydrogen bonds between amine groups and pyrimidine rings) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at 2,4-positions of phenyl, thiophene protons at δ 6.8–7.2 ppm) .

- IR spectroscopy : Confirms amine (–NH₂) stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene moiety often exhibits high electron density, making it reactive in cross-coupling reactions .

- Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes). Use software like AutoDock Vina to assess interactions between the pyrimidine core and ATP-binding pockets .

- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) model transition states and optimize synthetic pathways, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH 7.4, 37°C) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy groups) to isolate activity-contributing moieties .

- Data reconciliation : Use multivariate analysis to correlate crystallographic data (e.g., dihedral angles) with bioactivity. For example, planar conformations may enhance membrane permeability .

Q. How to address polymorphism in crystallographic studies of this compound?

Methodological Answer:

- Temperature-controlled crystallization : Use slow evaporation at 4°C to isolate stable polymorphs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O bonds) to explain polymorph stability .

- Synchrotron XRD : Resolve subtle structural variations (e.g., <0.1 Å positional differences) between polymorphs .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) by precise control of residence time .

- Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal contamination .

- In-line purification : Couple synthesis with flash chromatography (e.g., Biotage® systems) for real-time impurity removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.